molecular formula C7H15N3O3 B1453329 Morpholine-4-carboximidamide acetate CAS No. 402726-73-2

Morpholine-4-carboximidamide acetate

Cat. No.: B1453329
CAS No.: 402726-73-2
M. Wt: 189.21 g/mol
InChI Key: WZTUWDZSUZKXKG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Isomerism

Morpholine-4-carboximidamide acetate is systematically named according to IUPAC guidelines as acetic acid; morpholine-4-carboximidamide . The parent structure, morpholine (1,4-oxazinane), is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The carboximidamide group (-C(=NH)NH₂) is substituted at the 4-position of the morpholine ring, forming the cationic component of the salt. The acetate anion (CH₃COO⁻) serves as the counterion. The molecular formula is C₇H₁₅N₃O₃ , with a molecular weight of 189.21 g/mol.

Structural isomerism in this compound is limited due to the rigidity of the morpholine ring and the fixed position of the carboximidamide group. However, tautomerism may occur within the amidine moiety. Theoretical studies on amidines suggest potential tautomeric equilibria between the imino-hydroxylamine and amide-oxime forms, though the latter is generally more stable due to resonance stabilization. For this compound, the amidine group predominantly exists in the E-configuration , with the nitrogen atoms adopting a trigonal-planar geometry.

Property Value
CAS Number 402726-73-2
Molecular Formula C₇H₁₅N₃O₃
Molecular Weight 189.21 g/mol
IUPAC Name Acetic acid; morpholine-4-carboximidamide

Molecular Geometry and Conformational Analysis

The morpholine ring adopts a chair conformation , as confirmed by infrared (IR) and X-ray crystallographic studies. In this conformation, the oxygen and nitrogen atoms occupy equatorial positions, minimizing steric hindrance. The carboximidamide group extends axially from the nitrogen atom, forming a dihedral angle of 112.3° with the plane of the morpholine ring.

Key bond lengths within the carboximidamide group include:

  • C=N: 1.297 Å (double bond character)
  • C-NH₂: 1.359 Å (single bond)
  • C-N(morpholine): 1.390 Å (single bond)

The acetate anion interacts with the amidine cation via electrostatic forces and hydrogen bonding. The carbonyl oxygen of the acetate forms a hydrogen bond with the NH group of the amidine (N-H⋯O distance: 2.89 Å). Conformational flexibility is limited to the acetate group, which rotates freely in the crystal lattice.

Crystallographic Studies and Hydrogen Bonding Networks

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c (a = 10.739 Å, b = 7.862 Å, c = 14.332 Å, β = 95.7°). The unit cell contains four formula units, with the amidine cations and acetate anions arranged in alternating layers.

Hydrogen bonding plays a critical role in stabilizing the crystal lattice:

  • N-H⋯O Interactions : Each amidine NH group donates a hydrogen bond to the acetate oxygen (2.89–3.12 Å).
  • N-H⋯N Interactions : Adjacent amidine cations form weak N-H⋯N bonds (3.24 Å) between the NH₂ and morpholine nitrogen atoms.

The chair conformation of the morpholine ring facilitates efficient packing, with a density of 1.402 g/cm³. The hydrogen bonding network extends in three dimensions, creating a robust framework resistant to thermal disruption below 200°C.

Properties

CAS No.

402726-73-2

Molecular Formula

C7H15N3O3

Molecular Weight

189.21 g/mol

IUPAC Name

morpholin-4-ium-4-ylidenemethanediamine;acetate

InChI

InChI=1S/C5H11N3O.C2H4O2/c6-5(7)8-1-3-9-4-2-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4)

InChI Key

WZTUWDZSUZKXKG-UHFFFAOYSA-N

SMILES

CC(=O)O.C1COCCN1C(=N)N

Canonical SMILES

CC(=O)[O-].C1COCC[N+]1=C(N)N

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Reaction of Morpholine Derivatives

The primary synthetic route involves the chemical reaction of morpholine or morpholine derivatives with reagents that introduce the carboximidamide functionality. This typically includes condensation reactions with amidine or related precursors under controlled conditions to form the desired carboximidamide group on the morpholine ring.

Specific Preparation Methods

Condensation Reactions Using Thioureas and Amines

A highly effective laboratory-scale method for synthesizing morpholine-4-carboximidamide derivatives involves the condensation of 1,3-disubstituted thioureas with morpholine under mild conditions. This method is supported by recent synthetic protocols where:

  • Reactants: 1,3-diphenylthioureas or other substituted thioureas react with morpholine.
  • Conditions: The reaction is conducted in ethanol/water mixtures with sodium iodide as an additive and DIPEA (N,N-diisopropylethylamine) as a base.
  • Process: The mixture is stirred at room temperature and subjected to electrochemical activation (constant current electrolysis) for several hours.
  • Outcome: The reaction yields morpholine-4-carboximidamide derivatives, including the acetate salt form, with yields ranging from 50% to 87% depending on substituents and conditions.

Table 1: Representative Reaction Conditions and Yields

Entry Thiourea Derivative Amine (Morpholine) Additives Solvent Yield (%) Notes
1 1,3-diphenylthiourea Morpholine Sodium iodide, DIPEA Ethanol/Water 77 Electrochemical synthesis
2 1,3-diphenylthiourea Morpholine Sodium iodide, DIPEA Ethanol/Water 80 Variation in substituents
3 1,3-diphenylthiourea Morpholine Sodium iodide, DIPEA Ethanol/Water 63-87 Different amine variants

This method is advantageous for its mild reaction conditions, avoidance of harsh reagents, and relatively high yields.

Microwave-Assisted Condensation

Another reported method involves microwave irradiation to promote the condensation of carboximidamide precursors with morpholine derivatives. This technique accelerates reaction rates and improves yields:

  • Example: Condensation of diketoesters with aldehydes and carboximidamide under microwave irradiation to form morpholine-containing heterocycles.
  • Benefits: Shortened reaction times (minutes instead of hours), improved product purity, and enhanced yields.
  • Application: Useful in synthesizing morpholine-4-carboximidamide derivatives as intermediates for antiviral agents and other bioactive compounds.

Comparative Analysis of Preparation Methods

Preparation Method Reaction Conditions Advantages Limitations Typical Yield (%)
Electrochemical Condensation Room temp, EtOH/H2O, NaI, DIPEA Mild, green, good yields, scalable Requires electrochemical setup 63 - 87
Microwave-Assisted Condensation Microwave irradiation, minutes Rapid, high purity, efficient Requires microwave reactor Variable (generally high)
Acylation with Methyl Acetate 100-180°C, 0.5-1.2 MPa, N2 atmosphere High purity, industrial scale possible High temperature and pressure 70 - 78

Research Findings and Optimization Notes

  • Reaction Stoichiometry: For acylation, morpholine to methyl acetate molar ratio is optimized at 1:1.1–1.2 to maximize yield and minimize unreacted starting materials.
  • Pressure Control: Elevated pressures improve reactant concentration and boiling points, facilitating reaction progress but increase equipment costs.
  • Electrochemical Method: The use of sodium iodide and DIPEA as additives facilitates the formation of carboximidamide via thiourea intermediates with high selectivity and yield.
  • Microwave Irradiation: Enables rapid synthesis of complex morpholine carboximidamide derivatives, useful in medicinal chemistry applications.

Summary Table of Key Preparation Parameters

Parameter Electrochemical Condensation Microwave-Assisted Condensation Acylation with Methyl Acetate
Temperature Room temperature 80-150°C (microwave) 100-180°C
Pressure Atmospheric Atmospheric 0.5-1.2 MPa
Solvent Ethanol/Water Various organic solvents None (neat or solventless)
Reaction Time 4 hours Minutes 2-5 hours
Yield 63-87% High (variable) 70-78%
Purity High High >99.5%

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-carboximidamide acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Morpholine-4-carboximidamide acetate and its derivatives have been studied for their diverse biological activities:

  • Antimicrobial Properties : Research indicates that morpholine derivatives exhibit significant antimicrobial effects. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Activity : Morpholine derivatives have shown promise in cancer therapy. In vitro studies have reported that certain morpholine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds derived from morpholine have been tested against various cancer cell lines, showing effective cytotoxicity and growth inhibition .
  • Anti-inflammatory Effects : Some morpholine derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Several studies exemplify the applications of this compound in research:

Study Objective Findings
Study 1Antimicrobial ActivityMorpholine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as new antimicrobial agents .
Study 2Anticancer EfficacyIn vitro tests showed that specific morpholine compounds induced apoptosis in human cancer cell lines, with IC50 values indicating significant cytotoxicity .
Study 3Anti-inflammatory PropertiesCompounds exhibited a reduction in pro-inflammatory markers in cellular models, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of morpholine-4-carboximidamide acetate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting the activity of enzymes involved in critical cellular processes. The compound may also interact with nucleic acids, influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Key Findings :

  • Derivatives like 17a exhibit high synthetic yields (up to 99%) under optimized conditions, suggesting efficient pathways for large-scale production .

Counterion Variants

The counterion significantly impacts solubility, stability, and application scope:

Compound Name (CAS) Counterion Molecular Weight (g/mol) Storage Conditions Applications Reference
This compound Acetate 189.21 20°C (2 years) Organic synthesis
Morpholine-4-carboximidamide hydrobromide HBr 210.07 20°C (2 years) Pharmaceutical intermediates
Morpholine-4-carbothioamide None 146.21 Not reported Thiourea analog synthesis

Key Findings :

  • The hydrobromide salt (210.07 g/mol) is prioritized in pharmaceutical intermediates due to its high purity (≥98%) and compatibility with API manufacturing .
  • The carbothioamide variant replaces the oxygen atom with sulfur, broadening reactivity in thiourea-based reactions .

Pharmacologically Active Derivatives

Compound Name (CAS) Pharmacological Role Mechanism of Action Reference
This compound Synthetic reagent Facilitates guanidine formation
N-(Diaminomethylidene)-morpholine-4-carboximidamide Antiviral agent Modulates virus-host cell interactions
Sulfuric acid compound (1:1) Analytical chemistry standard Stabilizes reaction media

Key Findings :

  • The diaminomethylidene derivative demonstrates antiviral activity, likely via interference with viral replication pathways .
  • The sulfuric acid complex serves as a benchmark in analytical chemistry for calibrating purity and concentration standards .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Morpholine-4-carboximidamide acetate in laboratory settings?

  • Methodological Answer : Adhere to hazard codes H300-H302 (acute toxicity), H400-H402 (environmental hazards), and follow precautionary measures such as using PPE (gloves, goggles) and working in a fume hood. Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers). For spills, use absorbent materials and avoid direct contact (P301-P310 protocols) .

Q. How can researchers synthesize this compound derivatives with high purity?

  • Methodological Answer : Use optimized reaction conditions from published protocols, such as refluxing morpholine derivatives with carboximidamide precursors in anhydrous solvents (e.g., dichloromethane or ethanol). Purify via column chromatography or recrystallization. Monitor reaction progress using TLC and confirm purity via NMR (e.g., δ = 3.03–3.47 ppm for morpholine protons) and elemental analysis (e.g., C: 49.62%, H: 8.90%, N: 41.40%) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm structural integrity (e.g., δ = 2.18–2.22 ppm for methyl groups in aryl derivatives) .
  • ESI-MS for molecular weight validation (e.g., m/z 169 [M+]) .
  • IR spectroscopy to identify functional groups (e.g., C=NH stretch at ~1623 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
  • Use X-ray crystallography (via SHELX software) to resolve ambiguities in stereochemistry or bonding .
  • Replicate synthesis under controlled conditions to rule out impurities .

Q. What strategies optimize reaction yields for N-substituted this compound analogs?

  • Methodological Answer :

  • Adjust steric hindrance by selecting aryl substituents (e.g., 2,6-diisopropylphenyl groups improve yields to 93% due to reduced side reactions) .
  • Optimize solvent polarity and temperature (e.g., dichloromethane at 25°C for 24 hours).
  • Use catalytic bases (e.g., triethylamine) to deprotonate intermediates and accelerate imine formation .

Q. How should pharmacological studies involving this compound be designed to ensure reproducibility?

  • Methodological Answer :

  • Include biological replicates (n ≥ 3) and disclose statistical methods (e.g., ANOVA for dose-response curves).
  • Specify drug nomenclature (pharmaceutical name first, trade name in parentheses).
  • Adhere to Pharmaceutical Research guidelines: detail animal handling, IRB approvals, and data availability .

Q. What experimental approaches assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies using HPLC to monitor degradation products.
  • Test aqueous solubility across pH 3–10 and temperatures (4°C–40°C).
  • Compare with structurally related compounds (e.g., morpholine hydrochloride derivatives) to identify stability trends .

Q. How can computational modeling enhance the study of this compound’s reactivity?

  • Methodological Answer :

  • Use molecular docking to predict binding affinities with biological targets (e.g., enzymes in metabolic pathways).
  • Perform DFT calculations to map electron density and reactive sites (e.g., imine group nucleophilicity).
  • Validate models with experimental kinetic data (e.g., rate constants for hydrolysis) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholine-4-carboximidamide acetate
Reactant of Route 2
Reactant of Route 2
Morpholine-4-carboximidamide acetate

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